Ansofaxine hydrochloride

Catalog No.
S007029
CAS No.
916918-84-8
M.F
C24H32ClNO3
M. Wt
418.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ansofaxine hydrochloride

CAS Number

916918-84-8

Product Name

Ansofaxine hydrochloride

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride

Molecular Formula

C24H32ClNO3

Molecular Weight

418.0 g/mol

InChI

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H

InChI Key

BVWFJKQJRNSYCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl

Description

Ansofaxine hydrochloride (LY03005; LPM570065) is a triple reuptake inhibitor; inhibits serotonin, dopamine and norepinephrine reuptake with IC50 values of 723, 491 and 763 nM, respectively.

Treatment for Major Depressive Disorder (MDD)

  • Mechanism of action: Ansofaxine hydrochloride is a triple reuptake inhibitor (TRI), meaning it inhibits the reuptake of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This action theoretically increases the levels of these neurotransmitters, which are believed to be involved in regulating mood and motivation.
  • Preclinical studies: Studies in animals have shown promise for Ansofaxine hydrochloride's potential effectiveness in treating depression. Studies indicate that it significantly reduced depressive-like behaviors in mice and increased the density of dendritic spines in the hippocampus, a brain region crucial for learning and memory PubMed: .
  • Clinical trials: A Phase 2 clinical trial investigating the efficacy and safety of Ansofaxine hydrochloride extended-release tablets for treating MDD has been completed, but results are not yet publicly available .

Potential Anti-tumor Effects

  • Mechanism of action: Research suggests Ansofaxine hydrochloride might possess anti-tumor properties. Studies in mice with colon cancer showed it inhibited tumor growth and enhanced the effectiveness of anti-TNFR2 immunotherapy, a treatment that targets tumor necrosis factor receptor 2 (TNFR2) PubMed: . This effect is believed to be mediated by modulating the tumor microenvironment (TME) and enhancing anti-tumor immune response.

Ansofaxine hydrochloride, also known as toludesvenlafaxine, is a novel antidepressant compound primarily used for the treatment of major depressive disorder. It functions as a triple reuptake inhibitor, targeting the transporters responsible for serotonin, norepinephrine, and dopamine reuptake. This compound is notable for its balanced inhibition of these three neurotransmitters, which is believed to contribute to its efficacy in alleviating depressive symptoms and improving mood in patients .

The chemical structure of ansofaxine hydrochloride can be represented by the formula C24H31NO3C_{24}H_{31}NO_{3}, with a molar mass of approximately 381.516 g/mol. It has been synthesized and formulated as an extended-release oral tablet, making it convenient for patient administration .

  • Ansofaxine hydrochloride is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [, ].
  • It is believed to work by inhibiting the reuptake of these three key neurotransmitters in the brain, leading to increased levels and enhanced signaling, potentially improving mood regulation in patients with MDD [, ].
  • As Ansofaxine hydrochloride is under development, comprehensive safety data is still being gathered through clinical trials [, , ].
  • Based on its similarity to other SNRIs, potential side effects like nausea, dry mouth, and sexual dysfunction might be expected, but the specific profile requires further investigation [].
That can modify its structure and potentially its pharmacological properties. Key reactions include:

  • Oxidation: This can lead to the formation of oxidized derivatives that may exhibit different biological activities.
  • Reduction: Reduction reactions can alter functional groups within the molecule, potentially changing its activity profile.
  • Substitution: Substitution reactions introduce different substituents, which can affect the compound's interaction with neurotransmitter transporters.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Ansofaxine hydrochloride exhibits significant biological activity as a triple reuptake inhibitor. It enhances neurotransmission by preventing the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its antidepressant effects .

Research has also indicated that ansofaxine possesses antitumor properties, enhancing anti-tumor immune responses in various cancer models. In studies involving colon cancer cells, ansofaxine hydrochloride has demonstrated the ability to inhibit tumor growth by promoting immune cell proliferation and altering the tumor microenvironment .

The synthesis of ansofaxine hydrochloride involves several steps:

  • Formation of Core Structure: The initial step involves creating the core chemical structure characteristic of ansofaxine.
  • Functionalization: Various functional groups are added to modify the compound's properties.
  • Formation of Hydrochloride Salt: The final step involves converting the base compound into its hydrochloride salt form for improved stability and solubility .

These methods aim to optimize yield and purity while ensuring that the pharmacological properties are retained.

Ansofaxine hydrochloride has several applications:

  • Antidepressant Treatment: It is primarily used to treat major depressive disorder due to its efficacy in enhancing neurotransmitter levels.
  • Cancer Research: Its potential role in cancer therapy is being explored, particularly in enhancing anti-tumor immunity and inhibiting tumor growth .
  • Neuroprotective Studies: Ongoing research investigates its neuroprotective effects and potential benefits in treating other psychiatric disorders .

Studies on ansofaxine hydrochloride have shown that it interacts effectively with serotonin, norepinephrine, and dopamine transporters. Its binding affinities are characterized by specific inhibition constants (IC50 values) that indicate its potency at these targets:

  • Serotonin transporter: IC50 = 31.4 nM
  • Norepinephrine transporter: IC50 = 586.7 nM
  • Dopamine transporter: IC50 = 733.2 nM .

These interactions are crucial for understanding its therapeutic effects and potential side effects.

Several compounds share similarities with ansofaxine hydrochloride in terms of their mechanisms or therapeutic applications. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DesvenlafaxineSerotonin-norepinephrine reuptake inhibitorProdrug of venlafaxine; primarily targets serotonin and norepinephrine .
AmitifadineDual reuptake inhibitor (serotonin and norepinephrine)Investigated for depression; less focus on dopamine compared to ansofaxine .
ToludesvenlafaxineTriple reuptake inhibitorSimilar structure; focuses on balanced inhibition across all three neurotransmitters .
VenlafaxineSerotonin-norepinephrine reuptake inhibitorEstablished antidepressant but less effective on dopamine compared to ansofaxine .

Ansofaxine hydrochloride stands out due to its balanced inhibition across serotonin, norepinephrine, and dopamine transporters, which may provide a more comprehensive approach to treating mood disorders compared to other compounds that primarily target only one or two neurotransmitters.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

417.2070716 g/mol

Monoisotopic Mass

417.2070716 g/mol

Heavy Atom Count

29

UNII

V6Z6K3OQX4

Dates

Modify: 2024-04-14
[1]. Zhang R, et al. The effects of LPM570065, a novel triple reuptake inhibitor, on extracellular serotonin, dopamineand norepinephrine levels in rats. PLoS One. 2014 Mar 10;9(3):e91775.

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